

Visualizing Mitochondrial Activity: An In-depth Technical Guide to Janus Green B

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Compound of Interest

Compound Name: Janus green

Cat. No.: B1672792

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Introduction

Mitochondria, the powerhouses of the cell, are central to cellular metabolism, energy production, and signaling.[1][2] Assessing mitochondrial activity is therefore crucial in various fields, from fundamental cell biology research to drug discovery and toxicology.[1][3] **Janus green B** (JGB) is a vital stain that has been a cornerstone for the specific visualization of mitochondria in living cells for over a century.[4] This technical guide provides a comprehensive overview of the principles, protocols, and applications of **Janus green B** for visualizing and quantifying mitochondrial activity.

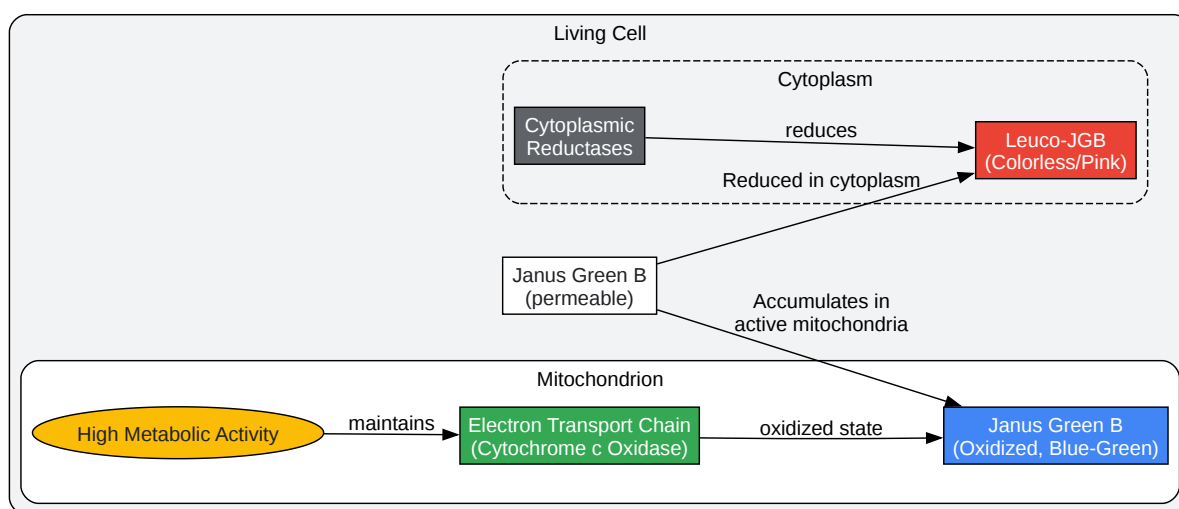
Principle of Staining: A Redox-Based Mechanism

Janus green B is a cationic, redox-sensitive dye that selectively accumulates in mitochondria of living cells. Its specificity arises from the high metabolic activity within these organelles, particularly the action of the electron transport chain (ETC).

The key enzyme responsible for maintaining JGB in its colored, oxidized state is cytochrome c oxidase (Complex IV) of the ETC. In actively respiring mitochondria, cytochrome c oxidase keeps JGB oxidized, resulting in a distinct blue-green color. Conversely, in the cytoplasm and in mitochondria with compromised activity, other cellular dehydrogenases and reducing agents reduce JGB to a colorless (leuco) or pink intermediate form. This differential staining provides a clear visual distinction between active mitochondria and the rest of the cell, making JGB an

excellent indicator of mitochondrial health and metabolic function. The staining reaction is oxygen-dependent and can be reversibly inhibited by metabolic poisons like cyanide, which block cytochrome c oxidase.

Mechanism of Action



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Caption: Mechanism of selective mitochondrial staining by **Janus Green B**.

Experimental Protocols

The following are detailed protocols for staining mitochondria with **Janus green B** in various cell preparations.

Reagent Preparation

Stock Solution (1% w/v):

- Dissolve 10 mg of **Janus green B** powder in 1 mL of distilled water or ethanol.
- Store this solution in a dark container at 4°C.

Working Solution (0.001% - 0.02% w/v):

- Prepare fresh before each use by diluting the stock solution in a suitable physiological buffer, such as Phosphate-Buffered Saline (PBS) or serum-free cell culture medium.
- For a 0.02% solution, dilute the 1% stock solution 1:50 (e.g., 20 µL of stock in 980 µL of PBS).
- For a 0.001% solution, a further dilution may be necessary.

Staining of Adherent Cells

- Grow cells to the desired confluency on sterile glass coverslips or in glass-bottom dishes.
- Remove the culture medium and gently wash the cells twice with pre-warmed PBS.
- Add the freshly prepared JGB working solution to the cells, ensuring the entire surface is covered.
- Incubate for 5-10 minutes at room temperature, protected from light.
- Remove the staining solution and wash the cells 2-3 times with PBS to remove excess stain.
- Mount the coverslip on a microscope slide with a drop of PBS or fresh culture medium and observe immediately under a light microscope.

Staining of Suspension Cells

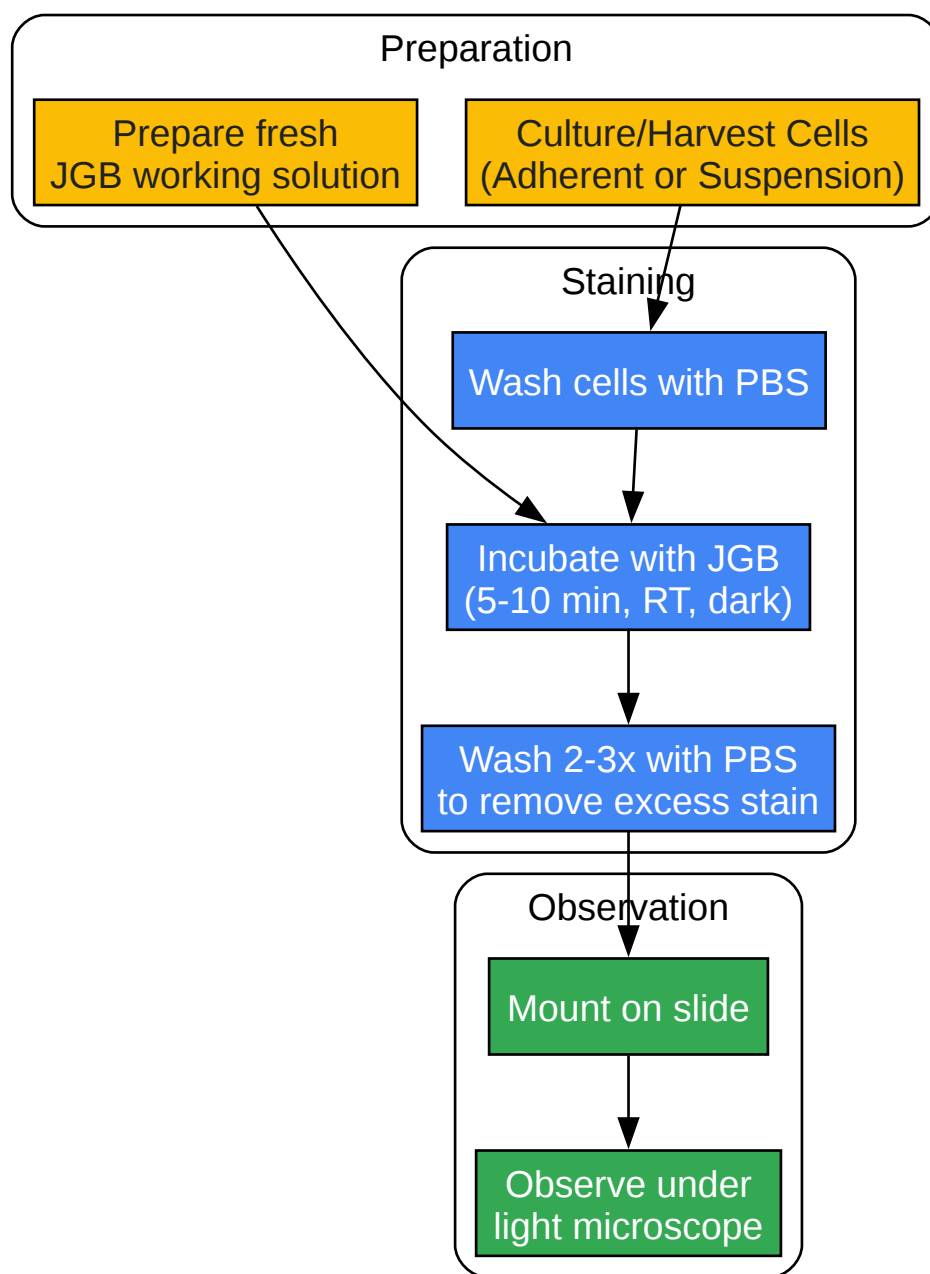
- Harvest cells by centrifugation.
- Resuspend the cell pellet in the JGB working solution.
- Incubate for 5-10 minutes at room temperature, protected from light.

- Pellet the cells again by centrifugation.
- Resuspend the cell pellet in fresh PBS and repeat the wash step twice to remove excess stain.
- After the final wash, resuspend the cells in a small volume of PBS.
- Place a drop of the cell suspension on a microscope slide, cover with a coverslip, and observe under a light microscope.

Staining of Buccal Epithelial Cells (A Simple Protocol)

- Gently scrape the inside of the cheek with a sterile toothpick or wooden spoon.
- Smear the collected cells onto a clean microscope slide and allow them to air dry for a few minutes.
- Add 2-3 drops of JGB working solution to the smear and let it stand for 5-10 minutes.
- Gently wash the slide with PBS or running tap water to remove excess stain.
- Place a drop of dilute glycerin or PBS on the smear and cover with a coverslip.
- Observe under a microscope. Mitochondria will appear as small, bluish-green, rod-shaped structures in the cytoplasm.

Experimental Workflow for Live Cell Staining



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Caption: General experimental workflow for vital staining of mitochondria with **Janus Green B**.

Quantitative Analysis of Mitochondrial Activity

Beyond qualitative visualization, JGB can be employed for quantitative assessments of mitochondrial function, particularly in the context of drug screening and toxicology. This is often achieved through a colorimetric assay that measures the reduction of JGB.

Metabolically active mitochondria reduce the blue-green JGB (absorbance maximum ~595 nm) to a pink-colored compound, diethylsafranine (absorbance maximum ~550 nm). The rate of this conversion can be monitored spectrophotometrically and serves as a robust indicator of mitochondrial dehydrogenase activity and overall mitochondrial function.

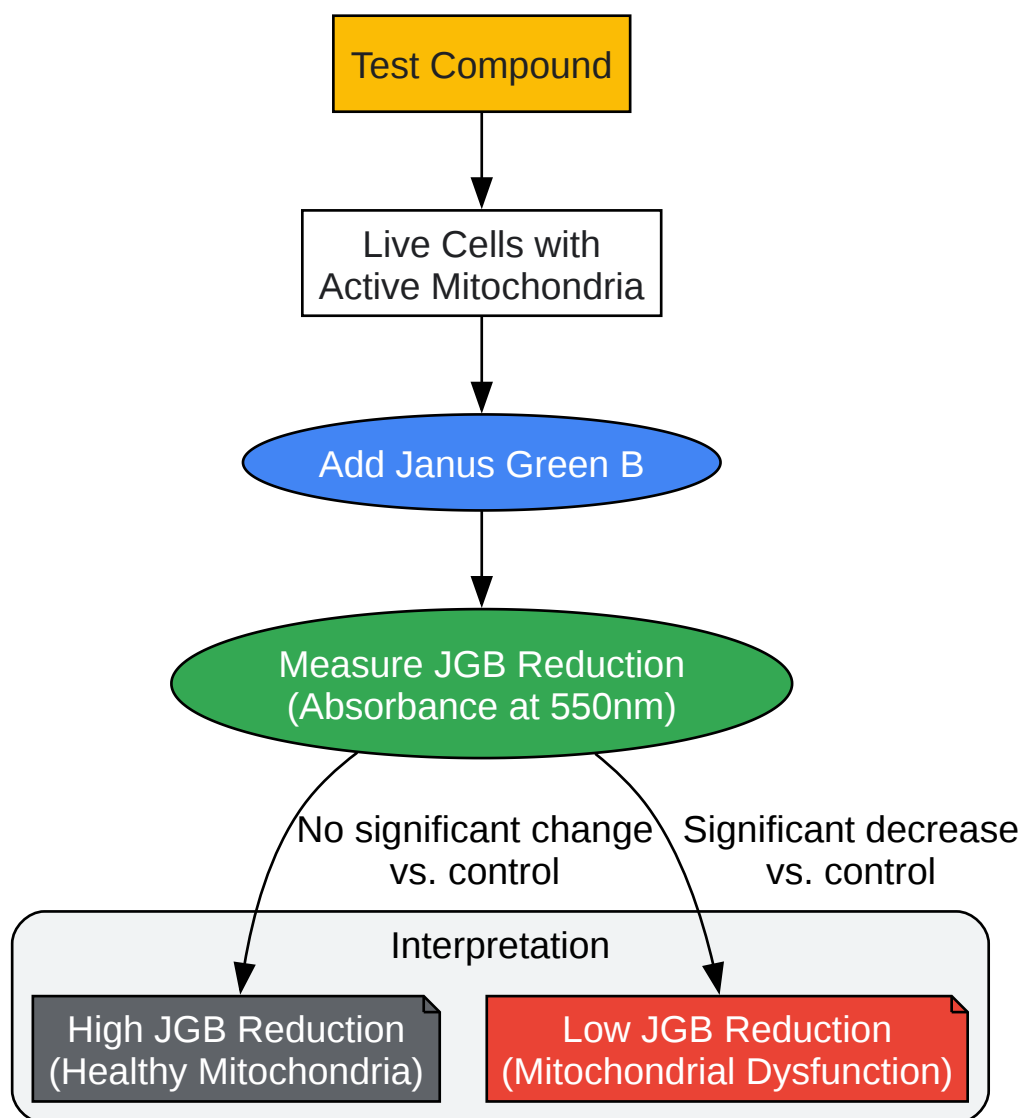
Quantitative Data from JGB-based Assays

Parameter	Condition	Observation	Reference
JGB Reduction	Incubation with isolated rat brain mitochondria	Significant increase in absorbance at 550 nm, indicating conversion to diethylsafranine.	
Incubation with post-mitochondrial supernatant	No significant conversion to diethylsafranine.		
Increasing concentrations of mitochondrial protein	Linear increase in the formation of diethylsafranine.		
Addition of mitochondrial substrates (malate and glutamate)	Dose-dependent increase in JGB reduction.		
Toxicology Study	Rat liver mitochondria treated with Paraquat (5 mM)	Significant alteration of JGB reduction/oxidation compared to control, indicating mitochondrial toxicity.	
Co-treatment with Captopril (0.08 mM) and Paraquat (5 mM)	Significant amelioration of Paraquat-induced mitochondrial toxicity.		
Co-treatment with Lisinopril (0.01 mM) or Enalapril (0.25 mM) and Paraquat (5 mM)	No significant change in Paraquat-induced mitochondrial toxicity.		

Applications in Research and Drug Development

- **Assessment of Mitochondrial Integrity and Viability:** The distinct staining of active mitochondria allows for a rapid qualitative assessment of cellular health.
- **Toxicology and Drug Screening:** JGB-based colorimetric assays provide a simple and efficient method for screening compounds that may induce mitochondrial dysfunction. This is particularly valuable in early-stage drug development to identify potential liabilities.
- **Studying Cellular Respiration:** By observing the effects of various substrates or inhibitors on JGB staining, researchers can investigate aspects of the electron transport chain.
- **Histology:** JGB is used as a supravital stain in various histological applications, including the staining of peripheral nerves and lymphatic vessels.

Logical Relationship in Drug Screening



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Caption: Logical workflow for using **Janus Green B** in mitochondrial toxicity screening.

Limitations and Alternatives

While JGB is a powerful tool, it is important to be aware of its limitations. As a supravital stain, it is primarily used for live-cell imaging and may not be suitable for fixed samples. For studies requiring fixation and multiplexing with antibodies, other options like MitoTracker dyes that are retained after fixation or antibody-based markers (e.g., anti-COXIV) should be considered. The choice of stain ultimately depends on the specific experimental question, whether it is assessing mitochondrial activity, morphology, or mass.

Conclusion

Janus green B remains a simple, reliable, and cost-effective method for the vital staining and assessment of mitochondrial activity. Its redox-sensitive nature provides a direct link between visual output and the metabolic state of the mitochondria. From fundamental research in cell biology to high-throughput screening in drug development, JGB continues to be an invaluable tool for scientists seeking to unravel the complexities of mitochondrial function.

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